molecular formula C15H14N2O2S B2877007 N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide CAS No. 1206992-78-0

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide

Cat. No.: B2877007
CAS No.: 1206992-78-0
M. Wt: 286.35
InChI Key: PFBFWCHRIDKXMW-UHFFFAOYSA-N
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Description

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Safety and Hazards

While specific safety and hazard information for “N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide” is not available, it’s important to handle all chemicals with care. For example, thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, and causes serious eye irritation .

Future Directions

Thiophene carboxamides, including “N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide”, could be further explored for their potential biological activities . They could serve as a basis for the development of new drugs with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophene-2-carboxylic acid with 2-cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropylphenyl)thiophene-2-carboxamide
  • N-(2-cyclopropylmethylphenyl)thiophene-2-carboxamide
  • N-(2-cyclopropylmethoxyphenyl)thiophene-2-carboxamide

Uniqueness

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is unique due to the presence of the cyclopropaneamide group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBFWCHRIDKXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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